N-(2-Fluorophenyl)glycine methyl ester

Description

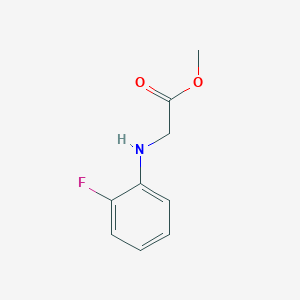

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-fluoroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNRWEUXGOKCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-Fluorophenyl)glycine Methyl Ester: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile, highly functionalized building blocks. N-(2-Fluorophenyl)glycine methyl ester (CAS: 131770-98-4) represents a privileged N-arylglycine scaffold that bridges the gap between peptide chemistry and heterocyclic drug discovery[1]. The strategic placement of an ortho-fluorine atom on the aniline ring introduces profound stereoelectronic effects—modulating the basicity of the secondary amine, enforcing conformational rigidity via intramolecular hydrogen bonding, and enhancing metabolic stability against cytochrome P450-mediated oxidation.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Herein, we dissect the causality behind the synthetic methodologies used to construct this molecule, establish a self-validating experimental protocol for its isolation, and evaluate its critical role in modern pharmacophore development.

Physicochemical & Structural Profile

Understanding the baseline physicochemical properties of N-(2-Fluorophenyl)glycine methyl ester is critical for predicting its behavior in both synthetic workflows and biological assays. The esterification of the carboxylic acid ensures solubility in organic solvents, while the secondary amine remains available for further functionalization (e.g., amide coupling, cyclization).

| Property | Value / Description |

| Chemical Name | N-(2-Fluorophenyl)glycine methyl ester |

| IUPAC Name | Methyl 2-[(2-fluorophenyl)amino]acetate |

| CAS Registry Number | 131770-98-4[2] |

| Molecular Formula | C₉H₁₀FNO₂[2] |

| Molecular Weight | 183.18 g/mol [2] |

| SMILES String | COC(=O)CNC1=CC=CC=C1F |

| Appearance | Pale yellow to off-white solid/viscous oil |

| Estimated Boiling Point | ~250–260 °C (at 760 mmHg) |

| Key Structural Features | Secondary arylamine, methyl ester, ortho-fluorinated aromatic ring |

Synthetic Methodologies: The Sₙ2 Alkylation Pathway

The most robust and scalable method for synthesizing N-arylglycine derivatives is the bimolecular nucleophilic substitution (Sₙ2) of an aniline with an α-haloacetate[3].

Causality Behind Experimental Choices

-

Electrophile Selection (Methyl Bromoacetate vs. Chloroacetate): The polarizability and larger atomic radius of the bromine atom make it a superior leaving group compared to chlorine. This lowers the activation energy of the Sₙ2 transition state, significantly improving the reaction kinetics and overall yield[4].

-

Base Selection (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaOH or NaH) because it is a mild, heterogeneous base that is insoluble in acetonitrile. It effectively acts as an acid scavenger to neutralize the HBr byproduct without catalyzing the hydrolysis of the methyl ester or promoting unwanted dialkylation[3][5].

-

Solvent Selection (Acetonitrile): A polar aprotic solvent like acetonitrile (MeCN) solvates the nucleophile and the electrophile efficiently while leaving the K₂CO₃ largely undissolved, creating a controlled, biphasic solid-liquid reaction environment[3].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each step contains an in-process control (IPC) to validate success before proceeding.

Step 1: Reagent Preparation & Initiation

-

Action: Dissolve 10.0 mmol (1.11 g) of 2-fluoroaniline in 30 mL of anhydrous acetonitrile in a round-bottom flask. Add 15.0 mmol (2.07 g, 1.5 eq) of finely powdered anhydrous K₂CO₃[3].

-

Validation: Perform Karl Fischer titration on the MeCN to ensure water content is <0.05%. The K₂CO₃ should remain as a visible suspension[5].

Step 2: Controlled Electrophilic Addition

-

Action: Cool the suspension to 0 °C using an ice bath. Dropwise, add 10.0 mmol (1.53 g, 1.0 eq) of methyl bromoacetate over 15 minutes[3].

-

Validation: Internal temperature monitoring must show no spikes above 5 °C. This thermal control strictly prevents the formation of the dialkylated byproduct.

Step 3: Thermal Activation

-

Action: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (~82 °C) for 2.5 to 4 hours[3].

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The reaction is self-validated as complete when the 2-fluoroaniline peak (m/z 112) disappears and the product peak (m/z 184.1) plateaus.

Step 4: Workup and Phase Separation

-

Action: Cool to room temperature and remove MeCN via rotary evaporation. Partition the crude residue between Ethyl Acetate (50 mL) and Deionized Water (50 mL). Stir for 1 hour[3].

-

Validation: The aqueous phase should test at pH ~7-8, confirming the complete neutralization and extraction of inorganic potassium salts (KBr, KHCO₃).

Step 5: Isolation

-

Action: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if trace dialkylation is detected.

-

Validation: ¹H NMR (CDCl₃) must show a distinct singlet at ~3.7 ppm (integrating to 3H) for the methyl ester, and a doublet/singlet at ~3.9 ppm (integrating to 2H) for the bridging methylene group.

Mechanistic and Workflow Visualizations

To ensure absolute clarity in the execution of the protocol, the following workflow diagram maps the procedural steps to their underlying chemical logic.

Figure 1: Step-by-step experimental workflow for the SN2 synthesis of N-(2-Fluorophenyl)glycine methyl ester.

Applications in Drug Discovery & Chemical Biology

The N-arylglycine framework is a highly privileged structure in medicinal chemistry[1]. When functionalized with an ortho-fluorine atom, the molecule gains unique pharmacological advantages.

Synthesis of Complex Heterocycles

N-(2-Fluorophenyl)glycine methyl ester serves as a direct precursor for the synthesis of bioactive heterocycles. For example, it can undergo cyclization to form substituted indoles, quinoxalines, and benzothiadiazines[3]. Recent advances in photocatalysis have also utilized N-arylglycines in sequential radical aminoalkylation reactions to synthesize polysubstituted γ-lactams in a regio- and stereoselective manner[6].

Peptidomimetics and The "Fluorine Effect"

In the development of peptidomimetics, replacing standard amino acids with N-arylglycines improves proteolytic stability[1]. The specific inclusion of the ortho-fluorine atom induces three critical logical outcomes in drug design, mapped below:

Figure 2: Logical relationships of the ortho-fluorine effect on the N-arylglycine scaffold.

-

Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the aniline nitrogen, lowering its pKa. This ensures the amine remains unprotonated at physiological pH, drastically increasing lipophilicity and passive membrane permeability.

-

Steric Shielding: The fluorine atom provides steric bulk (comparable to an oxygen atom or an isopropyl group) that shields the aromatic ring from rapid phase I metabolism (e.g., CYP450-mediated aromatic hydroxylation).

-

Conformational Locking: The highly polarized C-F bond can participate in intramolecular hydrogen bonding with the adjacent secondary amine (F···H-N). This locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target receptor.

References

- Next Peptide. "N-(2-Fluorophenyl)glycine methyl ester - Chemical Properties." Next Peptide Catalog.

- ResearchGate. "Potassium Iodide Catalyzed Monoalkylation of Anilines under Microwave Irradiation." ResearchGate Publications.

- Huang, J., et al. "Regio- and Stereoselective Synthesis of Polysubstituted γ-Lactams Enabled by Photocatalyzed Sequential Radical Aminoalkylation of MBH Acetates." Organic Letters, ACS Publications.

- CORE. "Investigation of Resorcin[4]arenes Upper Rim Functionalization." CORE UK.

- Benchchem. "Overview of N-Arylglycine Scaffold in Chemical Biology." Benchchem.

- Diabetes Journals. "Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy." Diabetes Journals.

Sources

- 1. 2-[(4-Methanesulfonylphenyl)amino]acetic acid | 42288-25-5 | Benchchem [benchchem.com]

- 2. 131770-98-4 | N-(2-Fluorophenyl)glycine methyl ester | Next Peptide [nextpeptide.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis, Physicochemical Profiling, and Registry Data for N-(2-Fluorophenyl)glycine Methyl Ester and Its Analogues

Executive Summary

N-aryl amino acid derivatives, particularly fluorinated N-phenylglycines, serve as critical building blocks in modern medicinal chemistry and drug development. They are frequently incorporated into peptidomimetics, kinase inhibitors, and PROTAC linkers to modulate conformational flexibility and enhance metabolic stability. The strategic placement of a fluorine atom on the phenyl ring significantly alters the electronic properties and basicity of the amine, directly impacting both subsequent synthetic reactivity and biological target binding affinity.

This technical guide provides an authoritative overview of the chemical registry data for N-(2-Fluorophenyl)glycine methyl ester and its structural analogues, alongside a field-validated, self-correcting synthetic protocol designed to maximize yield and purity for research applications.

Chemical Identity and Registry Data

Accurate tracking of Chemical Abstracts Service (CAS) registry numbers is paramount for procurement, regulatory compliance, and avoiding cross-contamination of structural isomers during drug development. Table 1 consolidates the verified registry data for the core compound and its primary derivatives [1][2][3][4].

Table 1: Registry Data for N-Fluorophenylglycine Derivatives

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Variation |

| N-(2-Fluorophenyl)glycine methyl ester | 131770-98-4 | C9H10FNO2 | 183.18 | Ortho-fluoro, methyl ester |

| N-(3-Fluorophenyl)glycine methyl ester | 126689-76-7 | C9H10FNO2 | 183.18 | Meta-fluoro, methyl ester |

| N-(4-Fluorophenyl)glycine | 351-95-1 | C8H8FNO2 | 169.15 | Para-fluoro, free acid |

| Ethyl N-(4-fluorophenyl)glycinate | 2521-99-5 | C10H12FNO2 | 197.21 | Para-fluoro, ethyl ester |

Structural and Mechanistic Insights (SAR)

The reactivity of the aniline precursor and the stability of the resulting N-phenylglycine derivative are heavily dictated by the position of the fluorine substituent.

Structure-Activity Relationship (SAR) of fluorine positioning on nucleophilicity.

-

Ortho-Substitution (2-Fluoro): The fluorine atom at the ortho position introduces steric hindrance adjacent to the amine. Combined with its strong inductive electron-withdrawing effect (-I), it significantly lowers the nucleophilicity of the aniline nitrogen. This necessitates optimized, highly controlled reaction conditions to drive alkylation to completion while preventing side reactions.

-

Esterification Causality: The methyl ester is not merely a structural feature; it acts as a crucial protecting group. It prevents the carboxylic acid from interfering in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig aminations) and prevents self-condensation during solid-phase peptide synthesis.

Experimental Workflow: Synthesis of N-(2-Fluorophenyl)glycine Methyl Ester

The standard synthetic route involves the bimolecular nucleophilic substitution (SN2) of 2-fluoroaniline with methyl bromoacetate [5].

Causality Behind Experimental Choices

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It accelerates the SN2 reaction by poorly solvating the nucleophilic aniline (leaving it highly reactive) while effectively stabilizing the polar transition state.

-

Base Selection (K2CO3): Anhydrous potassium carbonate is chosen over stronger bases like sodium hydroxide (NaOH) or organic bases like triethylamine (TEA). K2CO3 is a mild, insoluble inorganic base that effectively scavenges the generated hydrobromic acid (HBr) without causing premature saponification (hydrolysis) of the methyl ester.

-

Temperature Control: The reaction is initiated at 0 °C. Methyl bromoacetate is a highly reactive electrophile. Adding it at room temperature causes localized concentration spikes that promote an undesired secondary SN2 reaction, leading to the dialkylated byproduct (N,N-bis(methoxycarbonylmethyl)-2-fluoroaniline).

Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and reproducibility.

Step 1: Reagent Preparation

-

Charge a flame-dried 100 mL round-bottom flask with 2-fluoroaniline (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL) under an inert argon atmosphere.

-

Validation: Ensure the solution is entirely clear. Any initial turbidity indicates moisture contamination, which will prematurely hydrolyze the electrophile.

Step 2: Base Dispersion

-

Add anhydrous K2CO3 (1.5 equiv, 15 mmol) to the solution. Stir vigorously at room temperature for 15 minutes.

-

Validation: The suspension should be finely dispersed. Clumping indicates water absorption by the base; if observed, the base must be discarded and replaced.

Step 3: Electrophile Addition

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Dissolve methyl bromoacetate (1.05 equiv, 10.5 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise over 30 minutes using an addition funnel.

-

Validation: The slow addition rate is the critical control point to prevent dialkylation. The slight 0.05 equiv excess ensures complete consumption of the sterically hindered 2-fluoroaniline without providing enough excess to drive over-alkylation.

Step 4: Reaction Progression

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.

-

Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is self-validated as complete when the UV-active spot corresponding to 2-fluoroaniline completely disappears.

Step 5: Workup and Extraction

-

Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

-

Extract the aqueous phase with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF.

-

Validation: The organic layer must be washed multiple times; residual DMF will co-elute during chromatography and artificially inflate the crude yield.

Step 6: Purification

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude oil via silica gel column chromatography (eluting with a gradient of Hexane to 10% Ethyl Acetate in Hexane) to afford pure N-(2-Fluorophenyl)glycine methyl ester.

Experimental workflow for the synthesis of N-(2-Fluorophenyl)glycine methyl ester.

Applications in Drug Development

The N-phenylglycine scaffold, particularly when functionalized with halogens, is highly versatile in pharmaceutical design:

-

Peptidomimetics: The N-aryl group restricts the dihedral angles (φ and ψ) of the peptide backbone, stabilizing specific secondary structures (like β-turns) and protecting the sequence from proteolytic cleavage.

-

Targeted Protein Degradation (PROTACs): These derivatives are frequently utilized as synthetic precursors for linkers or as starting materials to build E3 ubiquitin ligase ligands (e.g., CRBN or VHL binders).

-

Kinase Inhibitors: The fluorophenyl moiety is highly adept at occupying deep, hydrophobic specificity pockets within the ATP-binding site of various kinases, with the fluorine atom often engaging in favorable multipolar interactions with backbone amides.

References

An In-Depth Technical Guide to 2-Fluoroaniline Derived Amino Acid Esters

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific, yet highly significant, class of compounds: amino acid esters derived from 2-fluoroaniline. We will explore the synthetic rationale, key methodologies, and critical applications of these compounds, offering insights for researchers, scientists, and professionals in drug development. This document is designed to be a practical and authoritative resource, bridging foundational chemical principles with advanced application-focused strategies.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, bioavailability, and binding affinity.[1][2] The carbon-fluorine bond is the strongest in organic chemistry, rendering it resistant to metabolic oxidation.[3] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's overall charge state and its interactions with biological targets.[3] Specifically, the 2-fluoroaniline scaffold provides a unique combination of an aromatic amine for further functionalization and a strategically placed fluorine atom that can exert significant electronic and steric effects. These properties make 2-fluoroaniline a valuable starting material for the synthesis of novel amino acid esters with potential therapeutic applications.[1]

Synthetic Pathways to 2-Fluoroaniline Derived Amino Acid Esters

The synthesis of amino acid esters from 2-fluoroaniline can be approached through several methodologies, each with its own set of advantages and considerations. The choice of synthetic route often depends on the desired amino acid side chain, the required stereochemistry, and the scale of the synthesis.

Classical Amide Bond Formation

A primary and well-established method involves the coupling of N-protected amino acids with 2-fluoroaniline, followed by esterification. This approach offers significant flexibility in the choice of the amino acid component.

Workflow for Amide Coupling and Esterification:

Sources

Molecular weight and formula of methyl (2-fluorophenyl)glycinate

Topic: Molecular weight and formula of methyl (2-fluorophenyl)glycinate Content Type: Technical Monograph / Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Functional Class: Unnatural

Executive Summary & Physiochemical Specifications

Methyl (2-fluorophenyl)glycinate is a specialized fluorinated

Below is the validated physiochemical profile for the free base and its common hydrochloride salt.

Core Identity Matrix

| Parameter | Specification | Notes |

| IUPAC Name | Methyl 2-amino-2-(2-fluorophenyl)acetate | Also referred to as (2-Fluorophenyl)glycine methyl ester |

| Molecular Formula | C | Free Base |

| Molecular Weight | 183.18 g/mol | Average Mass |

| Exact Mass | 183.0696 | Monoisotopic (for HRMS validation) |

| CAS (Parent Acid) | 84145-28-8 | Refers to 2-amino-2-(2-fluorophenyl)acetic acid |

| CAS (HCl Salt) | Varies by isomer | Typically prepared in situ or custom synthesized |

| Physical State | Colorless oil (Free base) / White solid (HCl) | Hygroscopic in salt form |

| Solubility | DCM, MeOH, DMSO | Limited water solubility (Free base) |

Structural Descriptors

-

SMILES: COC(=O)C(N)c1ccccc1F

-

InChIKey: Computed based on structure

-

Chirality: Contains one stereocenter at the

-carbon. Available as Racemic, (

Synthetic Architecture & Protocols

The synthesis of Methyl (2-fluorophenyl)glycinate generally follows two primary retrosynthetic disconnections: the Esterification of the parent amino acid or the Strecker Synthesis starting from 2-fluorobenzaldehyde.

Synthesis Workflow Visualization

Figure 1: Convergent synthetic pathways accessing the target methyl ester via Strecker chemistry or direct esterification.

Protocol A: Thionyl Chloride Mediated Esterification (Standard)

This is the preferred method for laboratory-scale preparation when the parent acid (racemic or enantiopure) is available.

Reagents: (2-Fluorophenyl)glycine (1.0 eq), Thionyl Chloride (

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under

atmosphere. -

Solvation: Suspend (2-fluorophenyl)glycine in anhydrous methanol (0.5 M concentration). Cool the suspension to 0°C using an ice bath.

-

Activation: Add

dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to prevent splashing. -

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess

. -

Neutralization (Critical for Free Base): The residue is the HCl salt. To obtain the free base, partition the solid between Ethyl Acetate (EtOAc) and saturated aqueous

. Wash the organic layer with brine, dry over

Causality Check:

-

Why Thionyl Chloride? It generates anhydrous HCl in situ and acts as a dehydrating agent, driving the equilibrium toward the ester.

-

Why 0°C addition? To prevent the uncontrolled release of

and HCl gas upon initial contact with methanol.

Analytical Validation (E-E-A-T)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Profile

The presence of the fluorine atom provides a unique handle for characterization via

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 3.70 ppm | Singlet (3H) | Methyl Ester ( | |

| 5.10 ppm | Singlet (1H) | ||

| 7.00 – 7.40 ppm | Multiplet (4H) | Aromatic Protons (Fluorophenyl) | |

| -118.0 ppm | Multiplet | Ortho-Fluorine substituent |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Expected Peak:

m/z. -

Fragmentation Pattern: Loss of methoxy group (

) is common in methyl esters.

Strategic Utility in Drug Discovery

Methyl (2-fluorophenyl)glycinate is not merely a reagent; it is a strategic scaffold in medicinal chemistry.

The "Fluorine Effect"

The ortho-fluorine substitution introduces specific electronic and steric properties that differentiate this molecule from standard phenylglycine.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at the ortho position (a common metabolic soft spot).

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, potentially altering the bioavailability and membrane permeability of peptide derivatives.

-

Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius 1.47 Å vs 1.20 Å for H) restricts rotation around the

bond, favoring specific bioactive conformations.

Application Logic Diagram

Figure 2: Downstream applications of the fluorinated glycine scaffold in chemical biology.

Handling & Safety Specifications

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to atmospheric moisture.

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: Stable under standard laboratory conditions; avoid strong acids and bases unless hydrolysis is intended.

References

-

PubChem. (2024). Compound Summary: (2-Fluorophenyl)glycine derivatives. National Library of Medicine. [Link]

-

Ma, J. A. (2003).

-amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. [Link] -

Wang, J., et al. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. [Link]

Sources

Fluorinated N-Aryl Glycine Ester Building Blocks: A Guide to Synthesis, Properties, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Approximately 20% of all commercial drugs contain at least one fluorine atom, a testament to its remarkable ability to modulate key molecular properties.[1] The strategic incorporation of fluorine can enhance metabolic stability, fine-tune acidity (pKa), alter lipophilicity, and enforce specific molecular conformations, all of which can translate into improved pharmacokinetic profiles and enhanced biological activity.[2][3][4][5]

When this "element of interest" is combined with privileged scaffolds, its power is amplified. N-aryl glycine esters represent one such scaffold—a core structural motif found in numerous biologically active compounds. This guide provides a comprehensive technical overview of fluorinated N-aryl glycine ester building blocks. We will move beyond simple descriptions to explore the causal relationships behind synthetic choices, delve into the nuanced effects of fluorination on physicochemical properties, and provide validated protocols for their synthesis and characterization, empowering researchers to leverage these powerful tools in their drug discovery programs.

Part 1: Synthesis of Fluorinated N-Aryl Glycine Esters

The construction of the C(aryl)-N bond is the cornerstone of synthesizing these building blocks. The choice of synthetic strategy is dictated primarily by the electronic nature of the fluorinated aryl precursor and the desired scale of the reaction. The two most robust and widely adopted methods are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

The Premier Route: Palladium-Catalyzed Buchwald-Hartwig Amination

For its sheer scope and functional group tolerance, the Buchwald-Hartwig amination is the preeminent method for coupling amines with aryl halides.[6] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, allowing for the facile synthesis of aryl amines under conditions that avoid the harshness of older methods like the Goldberg reaction.[6]

Causality & Mechanistic Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7] The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands promote the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitate the final, crucial reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7] The choice of ligand is critical; sterically hindered biarylphosphine ligands have proven particularly effective in creating a coordinatively unsaturated, reactive palladium center necessary for efficient catalysis.[7]

Protocol 1: Synthesis of Ethyl 2-((4-fluorophenyl)amino)acetate

This protocol describes a representative Buchwald-Hartwig amination. It is designed to be self-validating, with clear steps for setup, monitoring, and purification.

Materials:

-

1-Bromo-4-fluorobenzene (1.0 eq)

-

Ethyl glycinate hydrochloride (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. An inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1-bromo-4-fluorobenzene (1.0 eq) and ethyl glycinate hydrochloride (1.2 eq). The hydrochloride salt is neutralized in situ by the excess base.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-18 hours).

-

Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Assess final purity by HPLC.

The Complementary Route: Nucleophilic Aromatic Substitution (SNAr)

When the fluoroaromatic ring is sufficiently electron-deficient, a direct SNAr reaction provides a powerful, metal-free alternative. This mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN), positioned ortho or para to the leaving group (in this case, often another fluorine atom).[8]

Causality & Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[9] The nucleophile (glycine ester) attacks the electron-poor aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][9] The presence of ortho/para EWGs is essential as they delocalize this negative charge, stabilizing the intermediate and lowering the activation energy for its formation. The subsequent elimination of the leaving group (e.g., fluoride ion) restores aromaticity and yields the final product.[10]

Part 2: Impact on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine is not merely an atomic substitution; it is a strategic decision to engineer specific molecular behaviors. The strong C-F bond and fluorine's high electronegativity impart profound, albeit context-dependent, changes to a molecule's profile.[11][12]

pKₐ Modulation: Tuning the Ionization State

Fluorine's powerful inductive electron-withdrawing effect can significantly lower the pKₐ of nearby basic functional groups.[11][13] For an N-aryl glycine, fluorination on the aromatic ring reduces the electron density on the aniline nitrogen, making it a weaker base. This modulation is critical as it directly influences the molecule's ionization state at physiological pH (7.4), which in turn affects solubility, cell membrane permeability, and receptor binding interactions.[14]

Lipophilicity (LogP/LogD): A Delicate Balance

The effect of fluorination on lipophilicity is nuanced. While fluorine is highly electronegative, the C-F bond itself contributes to increased lipophilicity compared to a C-H bond.[2][13] However, the overall effect is a complex interplay between increased hydrophobic surface area and changes in the molecule's dipole moment.[1]

-

Single Fluorine Substitution: Generally increases LogP.

-

Multiple Fluorinations: The effect becomes less predictable. For instance, gem-difluorination can have varied effects on lipophilicity depending on the molecular scaffold.[15] The introduction of polar functional groups in proximity to the fluorine atoms can also lead to counterintuitive decreases in lipophilicity.[1]

Table 1: Predicted Physicochemical Property Modulation by Aromatic Fluorination

| Compound | Substitution Pattern | Calculated LogP (cLogP) | pKₐ (Aniline N) | Rationale |

| Ethyl 2-(phenylamino)acetate | None (Parent) | 1.85 | ~4.6 | Baseline reference. |

| Ethyl 2-((4-fluorophenyl)amino)acetate | para-Fluoro | 2.15 | ~3.7 | Increased lipophilicity; significant pKₐ depression due to inductive effect.[2][11] |

| Ethyl 2-((2,4-difluorophenyl)amino)acetate | ortho,para-Difluoro | 2.40 | ~2.9 | Additive increase in lipophilicity and stronger pKₐ depression. |

| Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)acetate | meta-di-CF₃ | 3.90 | < 1.0 | CF₃ groups are highly lipophilic and powerfully electron-withdrawing. |

Note: cLogP and pKₐ values are estimations from chemical software (e.g., ChemDraw) and serve to illustrate trends.

Metabolic Stability: Blocking Sites of Oxidation

One of the most valuable applications of fluorination is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (~485 kJ/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[11] By replacing a metabolically labile C-H bond at a known "soft spot" with a C-F bond, chemists can effectively block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[2][11][12]

Part 3: Quality Control: Characterization and Analysis

Rigorous characterization is non-negotiable to ensure the identity, purity, and stability of any synthetic building block. A multi-technique approach is essential for a complete and trustworthy analysis.

Structural Elucidation: The Power of ¹⁹F NMR

While ¹H and ¹³C NMR are standard, ¹⁹F Nuclear Magnetic Resonance (NMR) is an exceptionally powerful tool for analyzing these compounds. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[16]

Key Advantages:

-

High Sensitivity: Comparable to proton NMR.[17]

-

Wide Chemical Shift Range: The chemical shift dispersion is over 800 ppm, minimizing signal overlap and making spectral interpretation clearer than in proton NMR.[16]

-

Lack of Background: The absence of naturally occurring fluorinated compounds in biological systems means spectra are free from endogenous background signals.[17]

-

Structural Insight: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide valuable information about through-bond connectivity, helping to confirm the substitution pattern on the aromatic ring.[18]

Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry.[19][20] It is used for quality control, impurity profiling, and stability testing.[19][20] A robust reverse-phase HPLC method can accurately quantify the target compound and separate it from starting materials, reagents, and byproducts.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method adaptable for many fluorinated N-aryl glycine esters.

Instrumentation & Columns:

-

HPLC system with UV detector (e.g., PDA detector).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[21]

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile or a 50:50 acetonitrile/water mixture at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

-

Method Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or an appropriate wavelength based on the compound's UV spectrum).

-

Gradient:

-

0-2 min: 10% B

-

2-12 min: 10% to 90% B (linear gradient)

-

12-14 min: 90% B (hold)

-

14-15 min: 90% to 10% B (return to initial)

-

15-18 min: 10% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. A purity level of ≥95% is typically required for compounds intended for drug discovery screening.

Conclusion and Future Outlook

Fluorinated N-aryl glycine ester building blocks are more than just synthetic intermediates; they are precision tools for drug design. By understanding the robust synthetic methodologies for their creation and appreciating the nuanced physicochemical consequences of fluorination, researchers can rationally design molecules with superior drug-like properties. The ability to fine-tune pKₐ, modulate lipophilicity, and block metabolic oxidation provides a powerful advantage in the complex process of lead optimization. As synthetic methods continue to advance and our understanding of fluorine's effects deepens, the strategic application of these and other novel fluorinated scaffolds will undoubtedly continue to drive the discovery of the next generation of therapeutics.

References

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.

- Fluorine in drug discovery: Role, design and case studies. Source Not Available.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- The Role of Small Molecules Containing Fluorine

- Small Molecule HPLC. Sigma-Aldrich.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).

- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- Fluorinated Aromatic Compounds.

- Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.

- An Overview of Fluorine NMR.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source Not Available.

- Buchwald–Hartwig amin

- Average orientation of a fluoroaromatic molecule in lipid bilayers from DFT-informed NMR measurements of 1H–19F dipolar couplings. RSC Publishing.

- 19F-centred NMR analysis of mono-fluorin

- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Physicochemical properties of fluorine-containing satur

- Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment by Jeremy Gauthier A thesis submitted in conform. Source Not Available.

- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).

- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.

- Nucleophilic arom

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and M

- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC.

- Synthesis of Fluorinated Quaternary -Amino Acid Esters. Source Not Available.

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances (RSC Publishing) DOI:10.1039/D5RA02497H.

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.

- Nucleophilic Arom

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m

- The Ultimate Guide to Buchwald-Hartwig Amin

- Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Applications of Fluorine in Medicinal Chemistry | Request PDF.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

- N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations..

- The Many Roles for Fluorine in Medicinal Chemistry.

Sources

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 20. njlabs.com [njlabs.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Solubility Profiling and Process Optimization for N-(2-Fluorophenyl)glycine Methyl Ester

The following technical guide details the solubility behavior, thermodynamic characterization, and process applications for N-(2-Fluorophenyl)glycine methyl ester . Given the specialized nature of this fluorinated intermediate, this guide synthesizes theoretical principles with standard experimental protocols to provide a comprehensive roadmap for researchers.

A Technical Guide for Process Research & Development

Executive Summary

N-(2-Fluorophenyl)glycine methyl ester (N-2-FPGME) is a critical intermediate in the synthesis of fluorinated N-aryl heterocycles and pharmaceutical active ingredients (APIs). Its solubility profile is the governing factor in reaction yield, purification efficiency, and crystallization kinetics.

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of N-2-FPGME. By integrating Hansen Solubility Parameters (HSP) with thermodynamic modeling (Apelblat and van’t Hoff equations), researchers can design robust crystallization processes that maximize purity and yield while minimizing solvent waste.

Physicochemical Characterization & Structural Logic

Structural Analysis

The molecule consists of a glycine methyl ester backbone N-substituted with a 2-fluorophenyl ring.[1]

-

Fluorine Effect (Ortho-Substitution): The fluorine atom at the ortho position introduces a strong dipole moment and potential intramolecular hydrogen bonding (N-H···F). This often lowers the melting point and increases lipophilicity compared to the non-fluorinated analog (N-phenylglycine methyl ester) or the para-isomer.

-

Lipophilicity: The predicted LogP is approximately 2.0–2.5, suggesting moderate solubility in organic solvents and low solubility in water.

-

Crystalline Nature: Likely a solid at room temperature (predicted MP: 40–65 °C), making crystallization the preferred purification method.

Theoretical Solubility (Hansen Parameters)

To predict solvent compatibility, we utilize Hansen Solubility Parameters (HSP). The solubility distance (

- (Dispersion): High interaction with aromatics (Toluene).

- (Polarity): Moderate interaction with esters/ketones (Ethyl Acetate, Acetone).

- (Hydrogen Bonding): Interaction with alcohols (Methanol, Ethanol).

Predicted Solubility Ranking:

-

High Solubility: Acetone, Ethyl Acetate, Dichloromethane (DCM), THF.

-

Moderate Solubility: Methanol, Ethanol, Isopropanol (IPA), Toluene.

-

Low Solubility (Anti-solvents): Water, n-Heptane, Hexane, Cyclohexane.

Experimental Determination Protocol

Standard Operating Procedure (SOP) for Solubility Measurement

To generate authoritative data, the Isothermal Saturation Method coupled with Gravimetric Analysis or HPLC is required.

Workflow Diagram

Figure 1: Step-by-step workflow for the isothermal saturation method.

Detailed Methodology

-

Preparation: Add excess N-2-FPGME solid to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a constant temperature (controlled to ±0.05 K) for 24–48 hours to ensure equilibrium.

-

Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane.

-

Quantification:

-

Gravimetric: Evaporate a known mass of filtrate to dryness and weigh the residue.

-

HPLC: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm) against a standard curve.

-

-

Repetition: Repeat for temperatures ranging from 273.15 K to 323.15 K (0°C to 50°C) in 5 K intervals.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:

- : Mole fraction solubility of N-2-FPGME.

- : Absolute temperature (K).[2]

- : Empirical parameters derived from regression analysis.

Application: Use the Apelblat equation to smooth experimental data and predict solubility at unmeasured temperatures within the range.

van’t Hoff Analysis

To understand the thermodynamics of dissolution (Enthalpy

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process. -

Gibbs Free Energy (

):

-

Process Application: Crystallization Strategy

The solubility data directly informs the purification strategy for N-2-FPGME.

Cooling Crystallization

-

Ideal Solvent: Methanol or Ethanol.

-

Mechanism: These solvents typically show a steep solubility curve (high

). -

Protocol: Dissolve crude N-2-FPGME at reflux (near boiling), filter hot to remove insolubles, and cool slowly (0.1–0.5 K/min) to 0–5 °C.

Anti-Solvent Crystallization

-

Solvent/Anti-Solvent Pair: Acetone/Water or Ethyl Acetate/Heptane.

-

Mechanism: N-2-FPGME is highly soluble in Acetone but insoluble in Water.

-

Protocol: Dissolve in minimal Acetone. Slowly add Water (anti-solvent) while stirring until supersaturation triggers nucleation.

Process Logic Diagram

Figure 2: Logic flow for designing a crystallization process based on solubility data.

Summary of Solubility Behavior (Predicted)

Based on structural analogs (N-phenylglycine methyl ester) and fluorinated aromatics.

| Solvent Class | Representative Solvent | Predicted Solubility | Temperature Dependence | Suitability for Process |

| Esters | Ethyl Acetate | High | Moderate | Solvent for reaction/extraction |

| Ketones | Acetone | High | Moderate | Solvent for reaction |

| Alcohols | Methanol, Ethanol | Moderate | High | Best for Cooling Crystallization |

| Chlorinated | DCM, Chloroform | Very High | Low | Good for extraction, poor for crystallization |

| Alkanes | n-Heptane, Hexane | Low | Low | Best Anti-Solvent |

| Water | Water | Insoluble | Low | Anti-Solvent / Wash |

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Sha, Y., & Li, J. (2008).[3] A Convenient Synthesis of Amino Acid Methyl Esters.[3] Molecules, 13(5), 1111-1119.[3] (Provides synthesis context for glycine methyl esters). Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility modeling). Link

-

Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard reference for crystallization process design). Link

Sources

N-(2-Fluorophenyl)glycine: Acid vs. Methyl Ester in Synthetic and Medicinal Chemistry

Executive Summary

In the realm of peptidomimetics and small-molecule drug discovery, N-arylglycines serve as highly versatile scaffolds. Specifically, N-(2-fluorophenyl)glycine presents unique stereoelectronic properties due to the ortho-fluoro substitution. However, a critical divergence in chemical behavior, reactivity, and pharmacokinetic utility arises when comparing its free carboxylic acid form to its methyl ester derivative.

This technical guide dissects the fundamental physicochemical differences, mechanistic reactivity in transition-metal catalysis, and applications of both forms. By understanding the causality behind these differences, researchers can strategically select the appropriate scaffold for late-stage functionalization or biological evaluation.

Physicochemical Divergence: Anionic vs. Neutral Scaffolds

The most profound difference between N-(2-fluorophenyl)glycine acid and its methyl ester lies in their ionization states and subsequent solubility profiles.

Unlike aliphatic amino acids, N-arylglycines do not exist as true zwitterions at physiological pH. The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom, combined with the resonance of the phenyl ring, drastically reduces the basicity of the aniline nitrogen (conjugate acid pKa ~1.5–2.0). Meanwhile, the carboxylic acid proton exhibits a pKa of approximately 5.42 (extrapolated from unsubstituted N-phenylglycine)[1][2]. Consequently, at pH 7.4, the free acid exists predominantly as a water-soluble anion.

Conversely, capping the carboxylate with a methyl group removes the ionizable proton and the primary hydrogen bond donor. This forces the molecule into a strictly neutral state across a broad pH range, drastically increasing its lipophilicity (LogP) and solubility in aprotic organic solvents.

Quantitative Comparison Table

| Property | N-(2-Fluorophenyl)glycine (Acid) | N-(2-Fluorophenyl)glycine Methyl Ester |

| Functional Group | Free Carboxylic Acid (-COOH) | Methyl Ester (-COOCH |

| Ionization State (pH 7.4) | Anionic (Carboxylate) | Neutral |

| Hydrogen Bond Donors | 2 (Amine -NH, Acid -OH) | 1 (Amine -NH) |

| Hydrogen Bond Acceptors | 3 (N, O, F) | 3 (N, O, F) |

| Aqueous Solubility | Moderate to High (pH dependent) | Very Low |

| Organic Solubility | Low (Requires polar solvents like DMF/DMSO) | High (Soluble in DCM, EtOAc, THF, Toluene) |

| Predicted LogP | ~1.2 – 1.5 | ~2.1 – 2.5 |

| Primary Utility | Final Pharmacophore / API | Synthetic Intermediate / Prodrug |

Mechanistic Reactivity: The Necessity of Esterification in C-H Functionalization

In modern synthetic methodology, N-arylglycines are frequently subjected to oxidative C-H functionalization at the α-carbon. This is typically achieved via single-electron transfer (SET) to generate an amine radical cation, which subsequently loses an α-proton to form a reactive α-amino radical or iminium ion.

Why the Ester is Mandatory: Attempting these advanced catalytic transformations on the free acid almost universally leads to reaction failure. The free carboxylate acts as a potent bidentate ligand, tightly chelating transition metal catalysts (such as Copper, Scandium, or Ruthenium). This chelation either poisons the catalyst entirely or induces unwanted oxidative decarboxylation, destroying the amino acid backbone.

By converting the acid to the methyl ester , the carboxylate's ability to coordinate to the metal center is sterically and electronically hindered. The ester acts as a crucial protecting group, allowing the metal catalyst to interact exclusively with the amine nitrogen. This enables highly efficient transformations, such as Scandium-catalyzed oxidative cross-coupling[3] or Copper-catalyzed dehydrogenative cross-coupling (DCC) with phenols[4], yielding complex α-functionalized unnatural amino acids.

Caption: Mechanistic divergence of acid vs. ester in metal-catalyzed C-H functionalization.

Applications in Drug Discovery

The Acid as a Pharmacophore

In medicinal chemistry, the free acid form is typically the active pharmaceutical ingredient (API). The negatively charged carboxylate is often essential for anchoring the molecule within a target protein's binding pocket via electrostatic interactions (salt bridges) with basic residues like Arginine or Lysine. The ortho-fluorine atom serves to lock the conformation of the phenyl ring relative to the amine via stereoelectronic repulsion, potentially increasing target selectivity.

The Methyl Ester as a Prodrug and Synthon

Because the free acid suffers from poor passive membrane permeability (due to its charge at physiological pH), the methyl ester is frequently utilized as a lipophilic prodrug. Once it crosses the lipid bilayer of the cell membrane, intracellular esterases hydrolyze the methyl ester, releasing the active free acid inside the cell. Furthermore, in combinatorial chemistry, the ester is the preferred synthon, as it prevents unwanted self-condensation (peptide bond formation) during library synthesis.

Self-Validating Experimental Protocols

To transition between these two distinct chemical spaces, researchers must employ robust, self-validating synthetic protocols. Below is the standard methodology for converting the problematic free acid into the highly versatile methyl ester.

Protocol: Synthesis of N-(2-Fluorophenyl)glycine Methyl Ester

Causality of Reagent Choice: Thionyl chloride (SOCl

Step-by-Step Procedure:

-

Suspension: Suspend 10.0 mmol of N-(2-Fluorophenyl)glycine acid in 30 mL of anhydrous methanol in a flame-dried round-bottom flask under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Activation: Dropwise, add 15.0 mmol (1.5 equivalents) of Thionyl Chloride (SOCl

). Caution: Exothermic reaction with the evolution of SO -

Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours.

-

Quench & Neutralize: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Dissolve the resulting crude residue in Ethyl Acetate (50 mL) and wash carefully with saturated aqueous NaHCO

(3 x 20 mL) to neutralize residual HCl. -

Isolation: Wash the organic layer with brine, dry over anhydrous Na

SO

Self-Validation Parameters:

-

TLC: The product will show a significantly higher

value (less polar) compared to the baseline-retained free acid (Eluent: 3:1 Hexanes/EtOAc). -

FT-IR: The broad O-H stretch (~3300–2500 cm

) will disappear. The carbonyl (C=O) stretch will shift from ~1710 cm -

H NMR (CDCl

Caption: Self-validating experimental workflow for the synthesis of the methyl ester.

References

-

DrugFuture Chemical Index Database. "N-Phenylglycine." DrugFuture. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66025, N-Phenylglycine." PubChem. URL: [Link]

-

Li, Z., et al. "Oxidative cross-coupling reaction by scandium catalysis for synthesis of α-alkyl α-amino acid ester derivatives." RSC Advances (2017). URL: [Link]

-

Zhang, Y., et al. "Dehydrogenative Cross-Coupling Reaction between N-Aryl α-Amino Acid Esters and Phenols or Phenol Derivative for Synthesis of α-Aryl α-Amino Acid Esters." Organic Letters (2016). URL: [Link]

-

Beatty, J. W., & Stephenson, C. R. J. "The chemistry of amine radical cations produced by visible light photoredox catalysis." Beilstein Journal of Organic Chemistry (2013). URL: [Link]

Sources

- 1. N-Phenylglycine [drugfuture.com]

- 2. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxidative cross-coupling reaction by scandium catalysis for synthesis of α-alkyl α-amino acid ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00664K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of N-(2-Fluorophenyl)glycine Methyl Ester

Abstract

This document provides a detailed guide for the synthesis of N-(2-Fluorophenyl)glycine methyl ester, a valuable building block in medicinal chemistry and drug development. We present a robust and scalable protocol centered on the nucleophilic substitution reaction between 2-fluoroaniline and methyl bromoacetate. This application note offers in-depth insights into the reaction mechanism, a meticulously detailed experimental protocol, comprehensive characterization data, and critical safety considerations. The content herein is curated for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to provide a practical and scientifically grounded resource for the preparation of this key intermediate.

Introduction

N-aryl amino acid esters, and specifically N-(2-Fluorophenyl)glycine methyl ester, are pivotal structural motifs in a multitude of biologically active compounds.[1] The incorporation of the 2-fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets. The development of reliable and efficient synthetic routes to such compounds is therefore of paramount importance.[1][2] This guide focuses on a widely applicable and straightforward method for the synthesis of N-(2-Fluorophenyl)glycine methyl ester: the direct N-alkylation of 2-fluoroaniline with methyl bromoacetate.[3]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of methyl bromoacetate. The bromide ion serves as the leaving group. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting aniline, which would render it non-nucleophilic.

The choice of a suitable base and solvent system is critical for the success of this reaction. A non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is preferred to avoid competing reactions. The solvent should be polar aprotic, such as acetonitrile or dimethylformamide (DMF), to effectively solvate the reactants and facilitate the SN2 pathway.

While other methods for N-arylation of amino acid esters exist, such as the Buchwald-Hartwig amination, the direct alkylation approach is often favored for its operational simplicity and cost-effectiveness, particularly when dealing with readily available and reactive starting materials like 2-fluoroaniline and methyl bromoacetate.[4]

Experimental Workflow Diagram

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-((2-Fluorophenyl)amino)acetate

Introduction

The synthesis of methyl 2-((2-fluorophenyl)amino)acetate is a crucial step in the development of various pharmaceutical and agrochemical compounds. This molecule serves as a key building block, and its efficient synthesis is of significant interest to researchers in drug development and organic chemistry. The reaction involves the N-alkylation of 2-fluoroaniline with methyl bromoacetate. This document provides a comprehensive guide to this reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Reaction Overview and Mechanism

The core of this protocol is the nucleophilic substitution reaction between 2-fluoroaniline and methyl bromoacetate. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the bromoacetate, displacing the bromide ion. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

The reaction mechanism can be visualized as follows:

-

Deprotonation (optional but helpful): In the presence of a base, the amine proton of 2-fluoroaniline can be removed, increasing its nucleophilicity.

-

Nucleophilic Attack: The nitrogen atom of 2-fluoroaniline attacks the carbon atom bonded to the bromine in methyl bromoacetate. This is an SN2 (bimolecular nucleophilic substitution) reaction.

-

Proton Transfer: The resulting intermediate is protonated, and the base abstracts a proton from the nitrogen to yield the final product and the protonated base.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Fluoroaniline | Reagent | Sigma-Aldrich | Corrosive, toxic, and flammable. Handle with extreme care.[1][2][3][4] |

| Methyl bromoacetate | Reagent | Acros Organics | Lachrymator and toxic. Handle in a well-ventilated fume hood.[5][6][7][8][9] |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | Mild base used to neutralize HBr. |

| Acetonitrile (CH₃CN) | Anhydrous | EMD Millipore | A suitable polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Used for extraction. |

| Brine (Saturated NaCl solution) | Used for washing the organic layer. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent. | ||

| Round-bottom flask | |||

| Reflux condenser | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Thin-Layer Chromatography (TLC) plates | For reaction monitoring. |

Experimental Protocol

The following protocol outlines a general procedure for the reaction. Optimization of reaction conditions, such as temperature and reaction time, may be necessary depending on the specific scale and desired purity.

Reaction Workflow Diagram

Caption: A generalized workflow for the synthesis of methyl 2-((2-fluorophenyl)amino)acetate.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoroaniline (1.11 g, 10 mmol).

-

Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to the flask, followed by sodium bicarbonate (1.26 g, 15 mmol). Stir the suspension.

-

Addition of Alkylating Agent: Slowly add methyl bromoacetate (1.53 g, 10 mmol) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the 2-fluoroaniline spot indicates the completion of the reaction.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (sodium bicarbonate and sodium bromide).

-

Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 2-((2-fluorophenyl)amino)acetate.

Causality Behind Experimental Choices

-

Choice of Base: Sodium bicarbonate is a mild and inexpensive base that is sufficient to neutralize the HBr formed during the reaction.[10][11] Stronger bases like sodium hydride or potassium carbonate could also be used but may lead to side reactions, such as the hydrolysis of the ester.

-

Choice of Solvent: Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions.[12] Its dielectric constant allows it to dissolve the reactants and intermediates while not interfering with the nucleophilic attack.[13][14][15][16][17] Other polar aprotic solvents like DMF or DMSO could also be used, but acetonitrile is often easier to remove during work-up.[12]

-

Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.

Safety and Handling

2-Fluoroaniline:

-

Hazards: Flammable liquid and vapor.[2][4] Harmful if swallowed and causes skin irritation.[2][4] Causes serious eye damage and may cause respiratory irritation.[2][4]

-

Precautions: Wear protective gloves, eye protection, and face protection.[2][4] Use only outdoors or in a well-ventilated area.[4] Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2][4] If inhaled, move the person into fresh air.[2] If swallowed, rinse mouth and do NOT induce vomiting.[2] Seek immediate medical attention in all cases of exposure.[2]

Methyl Bromoacetate:

-

Hazards: Toxic by inhalation, in contact with skin, and if swallowed.[5] Causes severe skin burns and eye damage.[7][8] It is a lachrymator, meaning it causes tears.[5][6]

-

Precautions: Handle in a chemical fume hood.[9] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[7][9]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[5] For skin contact, immediately wash with plenty of water.[5] If inhaled, move to fresh air.[7] If swallowed, do NOT induce vomiting and seek immediate medical attention.[5]

Data and Expected Results

| Parameter | Expected Value |

| Product Name | Methyl 2-((2-fluorophenyl)amino)acetate |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Yield | 70-90% (after purification) |

| Purity (by NMR/GC-MS) | >95% |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no reaction | - Inactive reagents- Insufficient heating- Inadequate base | - Use fresh reagents- Ensure the reaction is at reflux- Use a stronger base (e.g., K₂CO₃) or increase the amount of NaHCO₃ |

| Formation of multiple products | - Over-alkylation (dialkylation)- Side reactions | - Use a 1:1 stoichiometry of reactants- Lower the reaction temperature |

| Difficulty in purification | - Close-running impurities | - Optimize the column chromatography conditions (e.g., different solvent system) |

Conclusion

This protocol provides a reliable and efficient method for the synthesis of methyl 2-((2-fluorophenyl)amino)acetate. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully synthesize this important intermediate for their drug discovery and development efforts.

References

- Cole-Parmer. (2006, January 16). Material Safety Data Sheet - Methyl bromoacetate, 99%.

- University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Dielectric constant.

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Methyl bromoacetate.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Fluoroaniline.

- CDH Fine Chemical. 2-FLUORO ANILINE CAS No 348-54-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- TCI Chemicals. (2025, January 20). SAFETY DATA SHEET - Methyl Bromoacetate.

- Scribd. Dielectric Constants of Common Solvents.

- ECHEMI. 2-Fluoroaniline SDS, 348-54-9 Safety Data Sheets.

- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.

- Unknown. Dielectric Constant of Common solvents.

- Thermo Fisher Scientific. (2010, May 7). SAFETY DATA SHEET - Methyl bromoacetate.

- Krishna Solvechem Limited. MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1.

- Alfa Chemistry. (2024, June 25). Table of Dielectric Constants of Liquids.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?.

- Wikipedia. Sodium bicarbonate.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Bicarbonate?.

Sources

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. echemi.com [echemi.com]

- 4. lobachemie.com [lobachemie.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. kscl.co.in [kscl.co.in]

- 10. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Sodium Bicarbonate? [synapse.patsnap.com]

- 12. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 14. scribd.com [scribd.com]

- 15. depts.washington.edu [depts.washington.edu]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

Topic: Strategic Synthesis of Fluorinated Tetrahydroquinolines via Povarov Reaction Using N-(2-Fluorophenyl)glycine Methyl Ester

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Povarov Reaction as a Gateway to High-Value Heterocycles

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anticancer, anti-HIV, and cardiovascular drugs.[1][2][3] Among the myriad of synthetic strategies, the Povarov reaction stands out for its efficiency and modularity in constructing these vital N-heterocycles.[4][5] Classically defined as a formal [4+2] cycloaddition between an N-aryl imine and an electron-rich alkene, this reaction provides a direct route to highly substituted THQs.[6][7][8] The reaction can proceed through either a concerted hetero-Diels-Alder pathway or, more commonly under acidic catalysis, a stepwise mechanism involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.[6][9]

This guide focuses on a modern variant that utilizes N-arylglycine esters as versatile three-component reaction partners. Specifically, we explore the application of N-(2-Fluorophenyl)glycine methyl ester, a substrate that introduces a strategically positioned fluorine atom—a feature of immense interest in contemporary drug design.

The Reagent in Focus: N-(2-Fluorophenyl)glycine Methyl Ester

Why Fluorine? A Strategic Choice in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological profiles.[10] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[11][12] By using N-(2-Fluorophenyl)glycine methyl ester, we embed this powerful element into the THQ core from the outset, creating a fluorinated cyclic amino acid derivative—a privileged structure for further elaboration in drug discovery programs.[13]

Navigating Electronic Effects

The 2-fluoro substituent renders the aniline moiety electron-deficient. While Povarov reactions have been extensively studied, protocols involving electron-deficient anilines can be challenging, often requiring carefully optimized conditions to achieve good yields.[14] This protocol addresses that challenge, providing a robust method for leveraging this electronically modified substrate. The electron-withdrawing nature of fluorine influences the reactivity of the key iminium ion intermediate, making the choice of catalyst and conditions paramount for success.

Reaction Mechanism: A Stepwise Cationic Pathway

The Lewis acid-catalyzed Povarov reaction with N-arylglycine esters does not proceed via a simple pre-mixed imine. Instead, a reactive iminium ion is generated in situ. The mechanism unfolds in three key stages, as catalyzed by a suitable Lewis acid (e.g., Cu(OTf)₂, InCl₃, Dy(OTf)₃).[6][15][16]

-

Iminium Ion Formation: The N-(2-Fluorophenyl)glycine methyl ester undergoes an oxidative process or reacts with an external aldehyde, facilitated by the Lewis acid, to form a highly electrophilic N-aryl iminium ion. The Lewis acid is critical for this activation step.[7][9][16]

-

Mannich-Type Addition: The electron-rich alkene (dienophile) performs a nucleophilic attack on the iminium ion. This C-C bond-forming step generates a stabilized carbocation intermediate.[6][9]

-

Intramolecular Cyclization: The final step is an intramolecular Friedel-Crafts-type reaction, where the electron-rich aromatic ring attacks the carbocation, closing the six-membered ring to yield the final tetrahydroquinoline product.[9][16]

Caption: Figure 1: Catalytic Povarov Reaction Mechanism.

Experimental Protocol: Three-Component Synthesis of Methyl 8-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylates

This protocol details a general procedure for the copper-catalyzed three-component Povarov reaction.

Materials and Reagents